![molecular formula C22H25IN2O3 B449750 N'~1~-{4-[(4-IODOPHENOXY)METHYL]BENZOYL}-2,2,3,3-TETRAMETHYL-1-CYCLOPROPANECARBOHYDRAZIDE](/img/structure/B449750.png)
N'~1~-{4-[(4-IODOPHENOXY)METHYL]BENZOYL}-2,2,3,3-TETRAMETHYL-1-CYCLOPROPANECARBOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-{4-[(4-iodophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide is a complex organic compound with the molecular formula C22H25IN2O3 and a molecular weight of 492.3 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(4-iodophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide typically involves multiple steps:
Formation of the iodophenoxy intermediate: This step involves the reaction of 4-iodophenol with an appropriate alkylating agent to form 4-iodophenoxyalkane.
Benzoylation: The iodophenoxyalkane is then reacted with benzoyl chloride in the presence of a base to form the benzoylated intermediate.
Cyclopropanation: The benzoylated intermediate undergoes cyclopropanation with a suitable reagent to introduce the tetramethylcyclopropane moiety.
Hydrazide formation: Finally, the cyclopropanated intermediate is reacted with hydrazine to form the carbohydrazide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N’-{4-[(4-iodophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-{4-[(4-iodophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide involves its interaction with specific molecular targets and pathways. The iodophenoxy group may facilitate binding to certain proteins or enzymes, while the benzoyl and cyclopropane moieties contribute to the compound’s overall stability and reactivity. The exact molecular targets and pathways would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N’-{4-[(4-bromophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide
- N’-{4-[(4-chlorophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide
- N’-{4-[(4-fluorophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide
Uniqueness
N’-{4-[(4-iodophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide is unique due to the presence of the iodophenoxy group, which imparts distinct chemical properties and reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s interactions and reactivity in various chemical and biological contexts.
特性
分子式 |
C22H25IN2O3 |
|---|---|
分子量 |
492.3g/mol |
IUPAC名 |
4-[(4-iodophenoxy)methyl]-N'-(2,2,3,3-tetramethylcyclopropanecarbonyl)benzohydrazide |
InChI |
InChI=1S/C22H25IN2O3/c1-21(2)18(22(21,3)4)20(27)25-24-19(26)15-7-5-14(6-8-15)13-28-17-11-9-16(23)10-12-17/h5-12,18H,13H2,1-4H3,(H,24,26)(H,25,27) |
InChIキー |
QJLLFADHTHKJSY-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NNC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)I)C |
正規SMILES |
CC1(C(C1(C)C)C(=O)NNC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



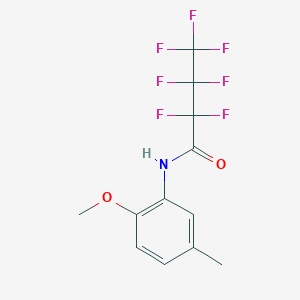
![4-[(4-tert-butylphenoxy)methyl]-N'-{4-nitrobenzylidene}benzohydrazide](/img/structure/B449674.png)
![2,2,3,3-Tetrafluoropropyl 4-[(2-methoxyphenoxy)methyl]benzoate](/img/structure/B449677.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]dodecanohydrazide](/img/structure/B449678.png)
![2-(2,4-dimethylanilino)-N'-[(6-methyl-2-pyridinyl)methylene]butanohydrazide](/img/structure/B449682.png)
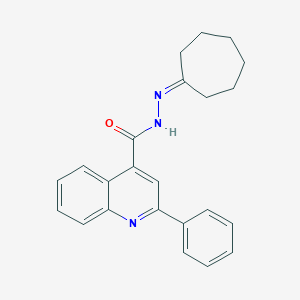
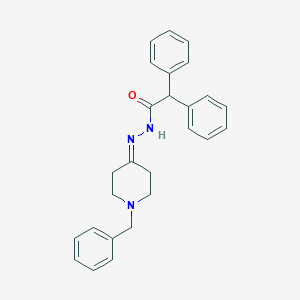
![N'-[2-(benzyloxy)benzylidene]-2-(4-methoxyanilino)propanohydrazide](/img/structure/B449685.png)
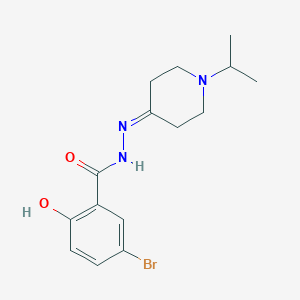
![2-(2-chloro-4-methylphenoxy)-N-{4-[N-(2-furoyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B449687.png)
![2,2-dibromo-1-methyl-N'-[(5-methyl-2-thienyl)methylene]cyclopropanecarbohydrazide](/img/structure/B449688.png)
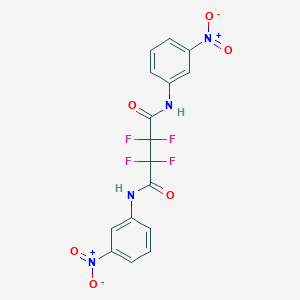
![2,2-dibromo-N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methylcyclopropanecarbohydrazide](/img/structure/B449690.png)
